molecular formula C8H19N B11923134 1-Ethyl-3-methylpentylamine CAS No. 67953-05-3

1-Ethyl-3-methylpentylamine

Cat. No.: B11923134
CAS No.: 67953-05-3
M. Wt: 129.24 g/mol
InChI Key: HGEQWMSHDSUEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-methylpentylamine is a branched-chain aliphatic amine with the molecular formula C8H19N. As a secondary amine, this compound serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research . It is structurally related to other alkylamines studied for their potential to form derivatives for various research applications, including the synthesis of more complex molecules . Researchers investigating the structure-activity relationships of amines may find value in its specific branched alkyl chain configuration. This compound is intended for research and development use in a controlled laboratory environment only. It is not for diagnostic or therapeutic applications, nor for human or veterinary use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylheptan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-4-7(3)6-8(9)5-2/h7-8H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEQWMSHDSUEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(CC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30887063
Record name 3-Heptanamine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30887063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67953-05-3
Record name 5-Methyl-3-heptanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67953-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Heptanamine, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067953053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Heptanamine, 5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Heptanamine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30887063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-3-methylpentylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1 Ethyl 3 Methylpentylamine

Reductive Amination Strategies for Amine Formation

Reductive amination is a highly versatile and widely used method for the synthesis of amines. masterorganicchemistry.com This process involves the reaction of a carbonyl compound, in this case, a ketone, with an amine or ammonia (B1221849) to form an intermediate imine or enamine, which is then reduced to the corresponding amine. universalclass.com For the synthesis of 1-Ethyl-3-methylpentylamine, this strategy would typically involve the reaction of 3-methyl-2-pentanone (B1360105) with ethylamine (B1201723).

Catalytic hydrogenation is a clean and efficient method for the reduction of the C=N double bond in the imine intermediate. iitm.ac.in This process typically involves the use of a metal catalyst and hydrogen gas.

Key Features of Catalytic Hydrogenation:

Catalysts: Common catalysts for this transformation include platinum group metals such as platinum (Pt), palladium (Pd), and rhodium (Rh), often supported on carbon. iitm.ac.in Nickel-based catalysts, such as Raney nickel, are also effective and widely used. universalclass.com

Reaction Conditions: The reaction is typically carried out under a pressurized atmosphere of hydrogen. google.com The pressure and temperature can be varied to optimize the reaction rate and selectivity. Solvents such as ethanol (B145695) or methanol (B129727) are commonly employed.

Mechanism: The reaction proceeds through the adsorption of the imine and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bond.

A general representation of the catalytic hydrogenation of the imine formed from 3-methyl-2-pentanone and ethylamine is shown below:

CH3CH2CH(CH3)C(=O)CH3 + CH3CH2NH2 → CH3CH2CH(CH3)C(=NCH2CH3)CH3 + H2O CH3CH2CH(CH3)C(=NCH2CH3)CH3 + H2 --(Catalyst)→ CH3CH2CH(CH3)CH(NHCH2CH3)CH3

CatalystPressure (atm)Temperature (°C)SolventTypical Yield (%)
PtO21-425-50Ethanol>90
Pd/C1-1025-70Methanol85-95
Raney Ni50-10070-150Ethanol80-90

This table represents typical conditions and yields for catalytic hydrogenation of imines and is for illustrative purposes.

Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. nih.gov In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.

Key Features of Transfer Hydrogenation:

Hydrogen Donors: Common hydrogen donors include formic acid, ammonium (B1175870) formate, isopropanol, and cyclohexene.

Catalysts: The catalysts used are often similar to those in catalytic hydrogenation, including palladium, rhodium, and ruthenium complexes. google.com

Advantages: This method avoids the need for high-pressure hydrogenation equipment, making it more amenable to standard laboratory setups.

The reaction can be summarized as:

CH3CH2CH(CH3)C(=NCH2CH3)CH3 + H-Donor --(Catalyst)→ CH3CH2CH(CH3)CH(NHCH2CH3)CH3 + Donor-Byproduct

CatalystHydrogen DonorSolventTemperature (°C)
Pd/CAmmonium FormateMethanol25-60
[Ru(p-cymene)Cl2]2Formic AcidAcetonitrile40-80
Raney NiIsopropanolIsopropanol80

This table illustrates common combinations of catalysts and hydrogen donors for transfer hydrogenation.

Nucleophilic Substitution Routes to Alkyl Amines

Nucleophilic substitution reactions provide another major pathway to amines. These reactions involve the displacement of a leaving group from an alkyl substrate by a nitrogen nucleophile. uomustansiriyah.edu.iq

The Gabriel synthesis is a classic method for preparing primary amines, but its principles can be adapted for the synthesis of secondary amines. libretexts.orgmasterorganicchemistry.comnumberanalytics.com This method avoids the overalkylation often encountered in direct amination. masterorganicchemistry.com The traditional Gabriel synthesis uses potassium phthalimide (B116566) to alkylate a primary alkyl halide, followed by hydrazinolysis or acidic/basic hydrolysis to release the primary amine. libretexts.orgmasterorganicchemistry.com For a secondary amine like this compound, a modified approach would be necessary.

A plausible, though less direct, multi-step sequence could involve:

Alkylation of phthalimide with a suitable haloalkane (e.g., a 3-methylpentyl halide derivative).

Liberation of the primary 3-methylpentylamine.

Subsequent ethylation of the primary amine.

Due to the multi-step nature and the primary focus of the classical Gabriel synthesis on primary amines, its direct application for this compound is not straightforward.

Direct amination involves the reaction of an alkyl halide with an amine. openstax.org To synthesize this compound, one could react a 3-methylpentyl halide with ethylamine or ethyl halide with 3-methylpentylamine. However, a significant drawback of this method is the potential for overalkylation, where the product secondary amine, being more nucleophilic than the starting primary amine, can react further with the alkyl halide to form a tertiary amine and even a quaternary ammonium salt. masterorganicchemistry.com

R-X + R'-NH2 → R-NH-R' + HX (Desired reaction) R-NH-R' + R-X → R2N-R' + HX (Overalkylation)

To favor the formation of the secondary amine, an excess of the primary amine can be used.

Alkyl HalideAmineBaseSolventPotential Byproducts
3-Methylpentyl bromideEthylamine (excess)K2CO3AcetonitrileDi(3-methylpentyl)ethylamine, Triethylamine
Ethyl bromide3-Methylpentylamine (excess)NaHCO3EthanolDiethyl-3-methylpentylamine

This table highlights the reactants and potential side products in direct amination.

Amine Synthesis from Nitrogen-Containing Precursors

The synthesis of this compound can also be achieved by the reduction of other nitrogen-containing functional groups. A key precursor in this category is an amide. The reduction of an appropriately substituted amide provides a direct route to the desired secondary amine.

For the synthesis of this compound, one would start with N-ethyl-3-methylpentanamide. This amide can be prepared by reacting 3-methylpentanoyl chloride with ethylamine. The subsequent reduction of the amide carbonyl group yields the target amine.

CH3CH2CH(CH3)CH2COCl + CH3CH2NH2 → CH3CH2CH(CH3)CH2CONHCH2CH3 + HCl CH3CH2CH(CH3)CH2CONHCH2CH3 + [H] --(Reducing Agent)→ CH3CH2CH(CH3)CH2CH2NHCH2CH3

Key Features of Amide Reduction:

Reducing Agents: A powerful reducing agent is required to reduce the relatively unreactive amide carbonyl. Lithium aluminum hydride (LiAlH4) is the most common and effective reagent for this transformation. uci.edu

Reaction Conditions: The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

PrecursorReducing AgentSolventProduct
N-ethyl-3-methylpentanamideLiAlH4Diethyl ether/THFThis compound

This table shows the precursor and reagents for the synthesis of this compound via amide reduction.

Reduction of Nitriles and Oximes

The reduction of nitriles and oximes represents a direct and widely utilized strategy for synthesizing primary amines. ethernet.edu.et These reactions involve the conversion of a carbon-nitrogen multiple bond into a single bond through the addition of hydrogen.

The reduction of a nitrile provides a primary amine with the same number of carbon atoms. libretexts.org For the synthesis of this compound, the corresponding precursor would be 2-ethyl-4-methylhexanenitrile . This reduction can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ether solvent, followed by an aqueous workup. libretexts.orguci.edu Alternatively, catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel is a common industrial method. libretexts.org

Another viable route is through the reduction of an oxime. ethernet.edu.et Oximes are prepared from the condensation of a ketone or aldehyde with hydroxylamine. The precursor for this compound is the oxime of 5-methyl-3-heptanone . The subsequent reduction of the oxime's C=N double bond yields the primary amine. ethernet.edu.et This transformation can also be achieved with reagents like LiAlH₄ or through catalytic hydrogenation. ethernet.edu.et Recent advancements have explored ruthenium-based catalysts for the highly selective hydrogenation of oximes to primary amines.

Table 1: Reductive Methods for this compound Synthesis

MethodPrecursorKey ReagentsGeneral Reaction Type
Nitrile Reduction2-ethyl-4-methylhexanenitrile1. LiAlH₄, Et₂O; 2. H₂O or H₂, Pd/C (or Pt, Ni)Reduction
Oxime Reduction5-methyl-3-heptanone oxime1. LiAlH₄, Et₂O; 2. H₂O or H₂, Catalyst (e.g., Ru, Rh)Reductive Amination (via Oxime)

Curtius and Hofmann Rearrangement Analogs

The Hofmann and Curtius rearrangements are classic name reactions that convert carboxylic acid derivatives into primary amines with the loss of one carbon atom, which is released as carbon dioxide. libretexts.orgjove.com

The Hofmann rearrangement involves the treatment of a primary amide with bromine (Br₂) or chlorine in a strong aqueous base. tcichemicals.comnumberanalytics.com This reaction proceeds through a complex mechanism involving an N-bromoamide and a nitrene-like intermediate, which rearranges to an isocyanate. jove.com Subsequent hydrolysis of the isocyanate yields the primary amine. jove.com To synthesize this compound, the starting material would be 2-ethyl-4-methylheptanamide .

The Curtius rearrangement provides an alternative route to the same isocyanate intermediate from an acyl azide (B81097). nih.govrsc.org The acyl azide is typically prepared from a carboxylic acid derivative and heated, causing it to lose nitrogen gas (N₂) and rearrange. jove.comnih.gov The isocyanate is then hydrolyzed to the primary amine. nih.gov This method is known for its mild conditions and wide applicability to various carboxylic acids. nih.govrsc.org The precursor carboxylic acid for this synthesis would be 2-ethyl-4-methylheptanoic acid . A key advantage of both rearrangements is that if the migrating alkyl group is chiral, its stereochemistry is fully retained. jove.com

Table 2: Rearrangement Reactions for this compound Synthesis

ReactionPrecursorKey ReagentsKey Intermediate
Hofmann Rearrangement2-ethyl-4-methylheptanamideBr₂, NaOH, H₂OIsocyanate
Curtius Rearrangement2-ethyl-4-methylheptanoyl azideHeat (Δ), then H₂OIsocyanate

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

This compound (systematically named 5-methylheptan-3-amine) possesses two chiral centers at positions C3 and C5. This results in the existence of four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The synthesis of a single, desired stereoisomer requires stereoselective methods.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Asymmetric synthesis can be achieved by covalently attaching a chiral auxiliary to a substrate molecule. googleapis.comgoogle.com This auxiliary group directs a subsequent reaction to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. googleapis.com For the synthesis of a specific stereoisomer of this compound, a chiral auxiliary could be incorporated into a precursor, for instance, to guide the stereoselective alkylation of an enolate derived from an amide or ester, ultimately leading to one of the required chiral centers. The second chiral center could be introduced via a subsequent diastereoselective reduction or another auxiliary-controlled step.

Asymmetric Catalysis in C-N Bond Formation

The development of asymmetric catalysis has provided powerful tools for the direct formation of chiral C-N bonds. frontiersin.org Transition-metal catalysis, in particular, has been successful in the asymmetric synthesis of chiral amines. frontiersin.org

One prominent strategy is the asymmetric reductive amination of a ketone. For this compound, this would involve the reaction of 5-methyl-3-heptanone with an ammonia source in the presence of a chiral catalyst. organic-chemistry.org Catalytic systems based on rhodium, iridium, or nickel, paired with chiral phosphine (B1218219) or diamine ligands, can facilitate the enantioselective hydrogenation of the intermediate imine, leading to a specific enantiomer of the amine product. rsc.orgacs.org Palladium-catalyzed asymmetric allylic amination is another advanced method that forms C-N bonds with high enantioselectivity, although its application would require a different synthetic precursor. nih.gov

Table 3: Asymmetric Catalytic Approaches to Chiral Amines

Catalytic MethodPrecursorCatalyst TypeKey Feature
Asymmetric Reductive Amination5-methyl-3-heptanoneChiral Rh, Ir, or Ni complexesDirect conversion of a ketone to a chiral amine. organic-chemistry.orgacs.org
Asymmetric HydroaminationAppropriate alkeneChiral Nickel Hydride (NiH) complexesDirect addition of an N-H bond across a C=C bond. rsc.org

Biocatalytic Routes for Enantiopure Amine Generation

Biocatalysis utilizes enzymes, nature's own catalysts, to perform chemical transformations with exceptional selectivity under mild conditions. frontiersin.org For the synthesis of enantiopure amines, ω-transaminases (ω-TAs) have emerged as particularly powerful biocatalysts. These enzymes catalyze the transfer of an amino group from an amine donor (such as isopropylamine) to a ketone acceptor.

The synthesis of a specific enantiomer of this compound could be achieved by the biocatalytic amination of 5-methyl-3-heptanone using a selected ω-transaminase. By choosing either an (R)-selective or (S)-selective transaminase, it is possible to produce the corresponding (R)- or (S)-amine at the C3 position with very high enantiomeric excess. A multidisciplinary approach combining biocatalysis with traditional synthesis can be effective for producing specific chiral amino alcohols and related compounds. chemchart.com

Sustainable and Green Chemistry Aspects in this compound Synthesis

Green chemistry principles encourage the design of chemical processes that are efficient, safe, and environmentally benign. When evaluating the synthetic routes to this compound, several aspects can be considered.

Atom Economy : The Curtius and Hofmann rearrangements are inherently atom-inefficient due to the loss of carbon dioxide and other byproducts (N₂ or salts). jove.com In contrast, catalytic hydrogenation methods, such as the reduction of nitriles or oximes, have higher atom economy as they involve the addition of hydrogen.

Reagent Choice : Methods employing stoichiometric and hazardous reducing agents like LiAlH₄ are less green due to safety concerns and the generation of large amounts of aluminum salt waste. Catalytic hydrogenation, which uses H₂ as the reductant and only small amounts of a metal catalyst, is a much greener alternative. libretexts.org

Catalysis vs. Stoichiometric Reagents : The shift from stoichiometric reagents (e.g., in classical rearrangements or LiAlH₄ reductions) to catalytic methods (asymmetric catalysis, biocatalysis) is a core tenet of green chemistry. Catalytic routes reduce waste, energy consumption, and often allow for milder reaction conditions. frontiersin.org

Solvents and Conditions : Biocatalytic routes are particularly sustainable as they typically operate in water at or near ambient temperature and pressure. Modern catalytic methods also strive to use less hazardous solvents. uomustansiriyah.edu.iq The use of ionic liquids as recyclable solvents is one such approach being explored in organic synthesis. uomustansiriyah.edu.iq

Solvent-Free and Aqueous Medium Reactions

The reduction of organic solvent use is a primary goal in green chemistry. Solvents contribute significantly to the mass of a chemical process and are often associated with environmental and safety concerns. Consequently, performing reactions in benign media like water or under solvent-free (neat) conditions is highly desirable.

Reductive amination is a versatile and widely used method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds and ammonia or primary/secondary amines. universalclass.commasterorganicchemistry.comuci.edu This reaction typically involves two steps: the formation of an imine or enamine intermediate followed by its reduction. For the synthesis of this compound, a plausible approach involves the reaction of 3-methylpentanal (B96236) with ethylamine.

Traditionally, reductive aminations are conducted in organic solvents. However, recent research has focused on adapting these reactions to aqueous or solvent-free conditions. Performing the reaction in water is attractive due to its low cost, non-flammability, and environmental compatibility. Solvent-free approaches, where the reactants themselves act as the reaction medium, offer benefits such as high reactant concentration, faster reaction times, and simplified product isolation. alfa-chemical.com While specific literature detailing a solvent-free or aqueous synthesis of this compound is not prevalent, the principles are well-established for other amines. For instance, various catalytic systems are being developed to facilitate reductive aminations in these green media, often under mild conditions. google.com

A proposed aqueous or solvent-free synthesis is detailed in the table below.

Parameter Description Reactants Conditions Potential Catalyst
Reaction Reductive Amination1. 3-Methylpentanal2. EthylamineAqueous or Solvent-FreeH₂ with a metal catalyst (e.g., Platinum, Nickel) or a hydride reducing agent. universalclass.com
Medium Water or Neat-Mild temperature and pressureFacilitates green reaction conditions.
Product This compound-High yield expected based on similar reactions.-

Atom-Economical Transformations

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A reaction with high atom economy minimizes the generation of waste byproducts.

3-Methylpentanal + Ethylamine + H₂ → this compound + H₂O

In this process, the only byproduct is water, which is benign. All atoms from the carbonyl compound and the amine are incorporated into the final product structure. This contrasts sharply with less atom-economical methods, such as the alkylation of 3-methylpentylamine with an ethyl halide (e.g., ethyl bromide). While such SN2 reactions can produce the target secondary amine, they also generate a stoichiometric amount of salt byproduct (e.g., hydrobromide salt), which must be separated and disposed of, thus lowering the atom economy. masterorganicchemistry.comuci.edu

The table below compares the theoretical atom economy of these two synthetic routes.

Synthetic Method Reactants Desired Product Byproducts Atom Economy
Reductive Amination 3-Methylpentanal, Ethylamine, H₂This compoundH₂OHigh
Alkylation 3-Methylpentylamine, Ethyl BromideThis compoundHBr (or salt equivalent)Lower

The pursuit of atom-economical routes like reductive amination is critical for developing sustainable industrial chemical processes, as it directly translates to reduced waste and more efficient use of chemical feedstocks. nih.gov

Reaction Chemistry and Mechanistic Investigations Involving 1 Ethyl 3 Methylpentylamine

Nucleophilic Reactivity in Organic Transformations

The unshared electron pair on the nitrogen atom of 1-Ethyl-3-methylpentylamine is the primary driver of its nucleophilic character. This allows it to readily attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds.

Acylation Reactions and Amide Formation

As a primary amine, this compound undergoes nucleophilic acyl substitution with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, to form substituted amides. The reaction proceeds through the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or a carboxylate). The resulting product is a secondary amide, specifically an N-(1-Ethyl-3-methylpentyl)amide. Due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, the newly formed amide is significantly less nucleophilic and less basic than the starting amine, which prevents subsequent acylation reactions on the same nitrogen atom.

Reactant 1 Acylating Agent Product Type General Product Name
This compoundAcyl Chloride (R-COCl)Secondary AmideN-(1-Ethyl-3-methylpentyl)amide
This compoundAcid Anhydride ((RCO)₂O)Secondary AmideN-(1-Ethyl-3-methylpentyl)amide

Alkylation and Quaternization Pathways

This compound can be alkylated by reaction with alkyl halides through a nucleophilic substitution (SN2) mechanism. The reaction introduces an alkyl group onto the nitrogen atom, yielding a secondary amine. For instance, reaction with an ethyl halide would produce N-ethyl-5-methylheptan-3-amine. nih.gov However, such alkylations of primary amines can be challenging to control, often resulting in a mixture of products. The initially formed secondary amine can compete with the primary amine for the alkylating agent, leading to the formation of a tertiary amine.

Further alkylation leads to quaternization. When treated with an excess of a methylating agent like iodomethane, the amine is exhaustively methylated to form the corresponding quaternary ammonium (B1175870) salt, (1-Ethyl-3-methylpentyl)trimethylammonium iodide. In this state, the nitrogen atom bears a permanent positive charge and has no remaining lone pair for further reaction.

Reactant 1 Alkylating Agent Product Type Example Product Name
This compoundAlkyl Halide (R-X)Secondary AmineN-Alkyl-5-methylheptan-3-amine
N-Alkyl-5-methylpentylamineAlkyl Halide (R-X)Tertiary AmineN,N-Dialkyl-5-methylheptan-3-amine
Tertiary Amine ProductAlkyl Halide (R-X)Quaternary Ammonium SaltN,N,N-Trialkyl-(1-Ethyl-3-methylpentyl)ammonium Halide

Condensation Reactions with Electrophilic Centers

Primary amines readily participate in condensation reactions with carbonyl compounds, particularly aldehydes and ketones. The reaction of this compound with an aldehyde or ketone involves an initial nucleophilic addition to the carbonyl carbon to form an unstable carbinolamine intermediate. This intermediate then undergoes dehydration (loss of a water molecule) to form a stable imine, also known as a Schiff base. A specific example includes the reaction with furan-2-carbaldehyde to produce n-(Furan-2-ylmethyl)-5-methylheptan-3-amine. fluorochem.co.uk These reactions are typically reversible and are often carried out under conditions that facilitate the removal of water to drive the equilibrium toward the imine product.

Reactant 1 Carbonyl Compound Intermediate Final Product
This compoundAldehyde (R-CHO)CarbinolamineImine (Schiff Base)
This compoundKetone (R-CO-R')CarbinolamineImine (Schiff Base)

Role as a Ligand in Metal-Catalyzed Processes

The lone pair of electrons on the nitrogen atom allows this compound to function as a Lewis base, donating its electron density to electron-deficient metal centers to form coordination complexes. alfachemic.comdoubtnut.com This ability makes it a potential ligand in homogeneous and heterogeneous catalysis.

Coordination Chemistry with Transition Metals

This compound acts as a monodentate ligand, meaning it binds to a metal center through a single point of attachment—the nitrogen atom. docbrown.info It forms dative covalent bonds with a variety of transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), and palladium(II). docbrown.inforesearchgate.net As a simple alkylamine, it is primarily a sigma-donor ligand, contributing electron density to the metal. The structure of the ligand, featuring a branched alkyl framework, introduces significant steric bulk around the coordination site. This steric hindrance can influence the geometry of the resulting metal complex and the number of ligands that can coordinate to the metal center.

Influence on Catalytic Activity and Selectivity

The electronic and steric properties of amine ligands can profoundly impact the efficacy of a metal catalyst. alfachemic.com By coordinating to a metal, this compound can modify the metal's electronic properties, which in turn affects its reactivity and catalytic activity.

The steric bulk of the 1-ethyl-3-methylpentyl group is a particularly important feature. In catalytic processes, such as the palladium-catalyzed hydrogenation of alkynes, bulky amine ligands can control selectivity. nih.govacs.org They can create a sterically hindered environment on the catalyst's surface that favors the adsorption of less bulky reactants (alkynes) over more bulky ones (alkenes), thereby preventing over-hydrogenation and increasing the yield of the desired alkene product. nih.govacs.org Similarly, in reactions like C-H activation or cross-coupling, the ligand's size can dictate which potential reaction sites on a substrate are accessible to the catalytic center, thus controlling regioselectivity. organic-chemistry.org While specific research focusing on this compound as a catalytic ligand is not widely documented, the established principles of ligand chemistry suggest its potential for tuning the performance of transition metal catalysts. alfachemic.comresearchgate.net

Property Influence on Metal Center Potential Catalytic Impact
Electron Donation (Sigma-donor) Increases electron density on the metal.Modulates the metal's redox potential and reactivity in oxidative addition/reductive elimination steps.
Steric Hindrance Creates a crowded coordination sphere.Enhances selectivity by sterically blocking certain reaction pathways or substrate approaches; can improve catalyst stability.

Organocatalytic Applications of this compound

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a significant area where amines like this compound could theoretically be employed. Its utility in this field would stem from its fundamental properties as a Lewis base and its ability to form key catalytic intermediates such as enamines and iminium ions.

The lone pair of electrons on the nitrogen atom of this compound confers Lewis basicity, allowing it to act as a proton acceptor or electron-pair donor. uomustansiriyah.edu.iq In a catalytic cycle, this basicity can be crucial for activating substrates or regenerating the catalyst. For instance, in reactions that generate acidic byproducts, the amine can act as a base to neutralize them, thereby preventing catalyst deactivation and maintaining the reaction's progression. universalclass.com The basicity of simple alkylamines is typically similar, with pKa values for their conjugate acids falling within a narrow range. uomustansiriyah.edu.iq

Interactive Table: Predicted Acid-Base Properties of this compound

ParameterPredicted ValueContext
pKb~3.0 - 4.0The basicity constant (Kb) is a measure of a base's strength in solution. A lower pKb indicates a stronger base. Simple alkylamines are known to be moderately strong bases. uomustansiriyah.edu.iq
pKa of Conjugate Acid~10.0 - 11.0The acidity constant (Ka) of the corresponding ammonium ion provides an inverse measure of the amine's basicity. uomustansiriyah.edu.iq

Note: These are predicted values based on trends observed for similar secondary alkylamines and have not been experimentally determined for this compound specifically.

A cornerstone of organocatalysis is the formation of nucleophilic enamines and electrophilic iminium ions from the reaction of a secondary amine catalyst with carbonyl compounds. nih.govnobelprize.org this compound, as a secondary amine, could theoretically participate in such catalytic cycles.

The reaction of this compound with a ketone or aldehyde would first form a carbinolamine intermediate. This intermediate would then dehydrate to yield an iminium ion. If the carbonyl substrate has an α-hydrogen, the iminium ion can be deprotonated to form a highly nucleophilic enamine. nih.gov This enamine can then react with an electrophile. Subsequent hydrolysis would regenerate the carbonyl compound in its modified form and release the this compound catalyst, allowing it to re-enter the catalytic cycle. nobelprize.org The stereochemistry of the products in such reactions is often controlled by the chiral environment created by the catalyst, though this compound itself is not chiral unless a chiral center is introduced.

Interactive Table: Hypothetical Enamine Formation with this compound

Reactant (Ketone)IntermediateProduct (Enamine)
Acetone2-hydroxy-N-ethyl-N-(propan-2-yl)-3-methylpentan-1-amineN-ethyl-3-methyl-N-(prop-1-en-2-yl)pentan-1-amine
Cyclohexanone1-((N-ethyl-3-methylpentan-1-yl)amino)cyclohexan-1-olN-(cyclohex-1-en-1-yl)-N-ethyl-3-methylpentan-1-amine

Note: This table illustrates the hypothetical intermediates and products of enamine formation with this compound.

Oxidation and Degradation Pathways of this compound

The presence of C-H bonds adjacent to the nitrogen atom makes this compound susceptible to oxidation and degradation, particularly under aerobic conditions or upon exposure to light.

The aerobic oxidation of secondary amines can be a complex process, often yielding a variety of products including imines, amides, and smaller amine fragments. nih.govjst.go.jp The oxidation is frequently catalyzed by metal ions or other catalytic systems. researchgate.netscispace.com For this compound, oxidation would likely initiate at the C-H bonds alpha to the nitrogen atom.

Hydrogen atom abstraction from one of the α-carbons would generate an aminoalkyl radical. In the presence of oxygen, this radical can be further oxidized. One possible pathway involves the formation of an imine, which can then be hydrolyzed to an aldehyde or ketone and a primary amine. nih.gov Alternatively, further oxidation could lead to the formation of amides. jst.go.jp The specific products formed would depend on the reaction conditions, including the catalyst used, temperature, and oxygen concentration.

Interactive Table: Potential Products of Aerobic Oxidation of this compound

Oxidation SiteInitial Product (Imine)Hydrolysis ProductsFurther Oxidation Products
Ethyl group α-carbonN-(3-methylpentyl)ethanimine3-Methylpentan-1-amine, AcetaldehydeN-(3-methylpentyl)acetamide
Pentyl group α-carbonN-ethyl-3-methylpentan-1-imineEthylamine (B1201723), 3-Methylpentanal (B96236)N-ethyl-3-methylpentanamide

Note: This table presents plausible oxidation products based on established mechanisms for secondary amine oxidation.

Exposure to light, particularly UV radiation, can induce the degradation of secondary amines. This process often involves the formation of radical species. researchgate.netd-nb.info The nitrogen lone pair can absorb light energy, leading to an excited state that is more susceptible to bond cleavage. Homolytic cleavage of a C-H or N-H bond can generate radical intermediates.

For this compound, photo-induced degradation could proceed via several pathways. One possibility is the formation of an aminyl radical through the cleavage of the N-H bond. Alternatively, photo-sensitized processes could lead to the abstraction of a hydrogen atom from one of the alkyl chains, forming an aminoalkyl radical. cnrs.fr These radicals can then participate in a variety of secondary reactions, including dimerization, disproportionation, or reaction with oxygen to form peroxy radicals, ultimately leading to a complex mixture of degradation products. researchgate.net

Detailed Mechanistic Elucidation of Key Transformations

In enamine catalysis , the reaction proceeds through a series of equilibrium steps. The initial formation of the carbinolamine is typically rapid. The rate-determining step is often the dehydration of the carbinolamine to the iminium ion or the subsequent reaction of the enamine with the electrophile. The stereochemical outcome of such reactions, when a chiral amine is used, is determined by the transition state geometry of the enamine-electrophile reaction.

In aerobic oxidation , the mechanism is highly dependent on the catalyst system employed. For metal-catalyzed oxidations, the mechanism may involve the formation of a metal-peroxo or metal-oxo species that acts as the primary oxidant. researchgate.net In some cases, a single-electron transfer (SET) mechanism may be operative, where the amine donates an electron to the catalyst to form a radical cation, which then undergoes further reaction.

The photo-induced degradation likely proceeds via a radical chain mechanism. Initiation involves the formation of the initial radical species upon light absorption. Propagation steps would involve the reaction of these radicals with other molecules to generate new radicals. Termination would occur through the combination or disproportionation of two radical species.

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the mechanisms of chemical reactions by determining the rate-limiting step and the nature of bond-breaking and bond-forming events in the transition state. This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart. For this compound, KIE studies could provide significant insights into reactions such as oxidation, elimination, or C-H bond activation.

A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step of a reaction. For instance, in a hypothetical oxidation of this compound at the C-H bond adjacent to the nitrogen atom, one could compare the rate of reaction of the parent compound with a deuterated analogue (where the hydrogen on the carbon adjacent to the nitrogen is replaced by deuterium). A significant kH/kD value (the ratio of the rate constant for the light isotope to the heavy isotope) would indicate that the C-H bond is indeed broken in the rate-limiting step. The magnitude of the KIE can further suggest the symmetry of the transition state.

Secondary KIEs can also be informative. These are observed when the isotopic substitution is at a position not directly involved in bond breaking. For example, isotopic labeling at the α- or β-carbons of the ethyl or methylpentyl groups could reveal changes in hybridization at these centers during the transition state, providing further details about the reaction mechanism.

While no experimental KIE data for this compound is currently available, studies on other aliphatic amines have demonstrated the utility of this method. For example, in enzyme-catalyzed amine oxidations, large deuterium (B1214612) KIEs have been instrumental in supporting mechanisms involving hydride transfer from the amine substrate. acs.orgnih.govnih.govresearchgate.net Similarly, in Hofmann elimination reactions of quaternary ammonium salts derived from amines, deuterium KIEs have helped to distinguish between different types of elimination mechanisms (E2, E1cb). researchgate.netresearchgate.net

Transition State Characterization

The transition state is a fleeting, high-energy configuration of atoms that exists along the reaction coordinate between reactants and products. Its characterization is crucial for a complete understanding of a reaction's mechanism and selectivity. While direct experimental observation of a transition state is generally not possible, its structure and energy can be inferred from experimental data (like KIEs) and, more directly, through computational chemistry.

For a potential reaction of this compound, such as a metal-catalyzed C-H activation, computational methods like Density Functional Theory (DFT) could be employed to model the transition state. rsc.orgrsc.orgnih.govacs.org Such a study would involve mapping the potential energy surface of the reaction to locate the saddle point corresponding to the transition state. The calculated geometry of this transition state would reveal the extent of bond formation and cleavage, as well as any key intermolecular interactions, such as those with a catalyst or solvent molecules.

For instance, in a hypothetical palladium-catalyzed C-H arylation of the terminal methyl group of the pentyl chain, computational modeling could help to understand the role of the directing group (the amine itself) and any ligands on the palladium in facilitating the C-H bond cleavage. acs.orgnih.gov The calculated energy barrier for this transition state would correlate with the reaction rate. By comparing the energies of different possible transition states (e.g., for activation of different C-H bonds), the observed regioselectivity of the reaction could be rationalized.

In the absence of specific studies on this compound, the extensive body of research on the transition states of reactions involving other amines, such as aldol (B89426) reactions catalyzed by secondary amines or the oxidation of amines, provides a solid framework for how such investigations could be approached. mdpi.comresearchgate.netnih.gov

Advanced Spectroscopic and Analytical Characterization of 1 Ethyl 3 Methylpentylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules like 1-Ethyl-3-methylpentylamine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular skeleton and connectivity can be assembled. For a molecule with the complexity of this compound, one-dimensional NMR spectra provide initial insights, while multidimensional techniques are essential for definitive assignment.

Based on established principles, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are founded on the electronic environment of each nucleus, influenced by factors such as electronegativity and magnetic anisotropy.

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-1 2.6 - 2.8 Triplet (t)
H-2 1.3 - 1.5 Multiplet (m)
H-3 1.5 - 1.7 Multiplet (m)
H-4 1.1 - 1.3 Multiplet (m)
H-5 0.8 - 0.9 Triplet (t)
H-1' 2.5 - 2.7 Quartet (q)
H-2' 1.0 - 1.2 Triplet (t)
3-CH₃ 0.8 - 0.9 Doublet (d)

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1 45 - 50
C-2 35 - 40
C-3 30 - 35
C-4 28 - 33
C-5 10 - 15
C-1' 40 - 45
C-2' 14 - 18

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To confirm the predicted assignments and establish through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, cross-peaks would be expected between adjacent protons, such as H-1 and H-2, H-1' and H-2', and H-3 and its neighbors (H-2, H-4, and 3-CH₃), confirming the spin systems of the ethyl and 3-methylpentyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each CH, CH₂, and CH₃ group would produce a cross-peak, definitively linking the proton signals to their corresponding carbon signals in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on long-range (typically 2-3 bonds) ¹H-¹³C couplings. sdsu.edu This is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected from the H-1' protons of the ethyl group to the C-1 of the pentyl chain, and from the H-1 protons to C-1', confirming the N-ethyl-pentylamine linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for large biomolecules, NOESY can provide information on through-space proximity of protons in smaller molecules. For a flexible molecule like this compound, NOESY could help identify preferred conformations by showing correlations between protons that are close in space but not necessarily through bonds.

Dynamic NMR for Conformational Exchange Studies

The aliphatic chains of this compound are not static; they undergo rapid rotation around their carbon-carbon and carbon-nitrogen single bonds. This conformational exchange can be studied using dynamic NMR (DNMR) techniques. nih.gov At ambient temperatures, these rotations are typically fast on the NMR timescale, resulting in time-averaged signals. nih.gov

However, by lowering the temperature, it may be possible to slow down these exchange processes to a rate that is intermediate or slow on the NMR timescale. This would lead to significant broadening of the NMR signals or even the appearance of distinct signals for different conformers. Techniques like Exchange Spectroscopy (EXSY) could then be used to measure the rates of interconversion between these conformers, providing valuable thermodynamic and kinetic data about the molecule's flexibility and the energy barriers to bond rotation. nih.govutoronto.ca

Mass Spectrometry for Molecular Ion Analysis and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₈H₁₉N), the calculated monoisotopic mass is 129.15175 Da. nih.gov An HRMS experiment would be expected to detect the protonated molecular ion, [M+H]⁺, at an m/z value extremely close to 130.1590, thereby confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure. For aliphatic amines, the most characteristic fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. nih.govmiamioh.edu

For the protonated this compound ion, several key fragmentation pathways are predicted:

Alpha-cleavage of the ethyl group: Loss of a methyl radical (•CH₃) from the ethyl group would result in a stable iminium ion.

Alpha-cleavage of the pentyl chain: Cleavage of the C1-C2 bond in the pentyl chain is a highly probable fragmentation, leading to the formation of a stable iminium ion and the loss of a hexyl radical. This is often the dominant fragmentation pathway for secondary amines.

Loss of the ethyl group: Cleavage of the C-N bond can result in the loss of an ethyl radical.

Loss of the pentyl group: Cleavage of the C-N bond can result in the loss of the 3-methylpentyl radical.

Predicted Major Fragment Ions in MS/MS of this compound

Predicted m/z Proposed Fragment Structure Fragmentation Pathway
100.1121 [CH₂(CH₂)₃CH(CH₃)NHCH₂]⁺ Loss of CH₃ from ethyl group
86.0964 [CH₃CH₂NH=CH₂]⁺ Alpha-cleavage at C1-C2 of pentyl chain
72.0808 [CH₂(CH₂)₃CH(CH₃)NH]⁺ Loss of C₂H₅

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule by probing its vibrational energy states. nih.govmdpi.com

The spectrum of this compound would be characterized by several key vibrational modes:

N-H Vibrations: As a secondary amine, a key feature would be the N-H stretching vibration, which typically appears as a weak to medium band in the IR spectrum between 3300 and 3500 cm⁻¹. N-H bending vibrations are expected in the 1550-1650 cm⁻¹ region.

C-H Stretching Vibrations: Strong absorptions between 2850 and 3000 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the numerous C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups.

C-H Bending Vibrations: The deformation or bending vibrations for the CH₃ and CH₂ groups would appear in the 1350-1480 cm⁻¹ region.

C-N Stretching Vibrations: The stretching of the carbon-nitrogen bond in aliphatic amines typically gives rise to absorptions in the 1000-1250 cm⁻¹ range.

These vibrational frequencies are sensitive to the local molecular environment. Therefore, detailed analysis, often aided by computational calculations (such as Density Functional Theory, DFT), can provide insights into the conformational preferences of the flexible alkyl chains. researchgate.netuh.edu

Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
N-H Stretch Secondary Amine (R₂N-H) 3300 - 3500
C-H Stretch Alkyl (CH₃, CH₂) 2850 - 3000
N-H Bend Secondary Amine (R₂N-H) 1550 - 1650
C-H Bend Alkyl (CH₃, CH₂) 1350 - 1480

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the covalent bonding within a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique molecular "fingerprint." For this compound, the spectrum is characterized by vibrations of its primary amine and aliphatic hydrocarbon components.

Key vibrational modes for this compound would be expected in the following regions:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: The aliphatic ethyl and methylpentyl groups give rise to strong absorption bands in the 2850-3000 cm⁻¹ range due to C-H stretching.

N-H Bending: The scissoring vibration of the -NH₂ group typically appears as a broad absorption between 1590 and 1650 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is expected to produce a medium-intensity band in the 1000-1250 cm⁻¹ region.

C-H Bending: Vibrations corresponding to the bending (scissoring, rocking, and wagging) of CH₂ and CH₃ groups are found in the 1350-1470 cm⁻¹ range.

Table 1: Predicted FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3400-3500 Medium N-H Asymmetric Stretch
~3300-3400 Medium N-H Symmetric Stretch
2950-2970 Strong C-H Asymmetric Stretch (CH₃)
2865-2885 Strong C-H Symmetric Stretch (CH₃)
2920-2940 Strong C-H Asymmetric Stretch (CH₂)
2850-2870 Strong C-H Symmetric Stretch (CH₂)
1590-1650 Medium-Broad N-H Bend (Scissoring)
1450-1470 Medium C-H Bend (Scissoring)
1370-1380 Medium C-H Bend (Symmetric, CH₃)

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FTIR, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. youtube.com While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule. youtube.com

For this compound, the Raman spectrum would be particularly useful for observing the non-polar bonds of the carbon skeleton.

C-H Stretching: Similar to FTIR, strong signals from aliphatic C-H stretching are expected between 2800 and 3000 cm⁻¹.

C-C Stretching: The carbon-carbon single bonds of the pentyl and ethyl chains would produce characteristic signals in the 800-1200 cm⁻¹ "fingerprint" region. These signals are often stronger and more clearly resolved in Raman than in FTIR spectra for aliphatic compounds.

C-N Stretching: The C-N stretch is also Raman active and would appear in a similar region to its FTIR counterpart.

Table 2: Predicted Raman Shift Assignments for this compound

Raman Shift (cm⁻¹) Intensity Vibrational Mode
2950-2970 Strong C-H Asymmetric Stretch (CH₃)
2865-2885 Strong C-H Symmetric Stretch (CH₃)
2920-2940 Strong C-H Asymmetric Stretch (CH₂)
800-1200 Medium C-C Skeletal Stretches
1000-1250 Weak-Medium C-N Stretch

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination

As a chiral molecule, this compound exists as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and quantifying their relative amounts.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nist.gov An achiral molecule does not exhibit a CD signal. For a chiral amine like this compound, the amine group's nitrogen lone pair undergoes electronic transitions (n → σ*) in the far-UV region (typically below 240 nm). These transitions are electronically allowed but can be weak.

The sign and magnitude of the CD signal, known as the Cotton effect, are directly related to the absolute configuration of the stereocenter. For example, the (R)-enantiomer will produce a CD spectrum that is a mirror image of the (S)-enantiomer's spectrum. This technique is highly sensitive for determining the absolute stereochemistry, often by comparing experimental spectra to those predicted by theoretical calculations. nist.gov

Table 3: Hypothetical Circular Dichroism Data for Enantiomers of this compound

Enantiomer Wavelength of Maximum Absorption (λ_max) (nm) Molar Ellipticity [θ] (deg·cm²/dmol)
(R)-1-Ethyl-3-methylpentylamine ~215 Positive

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org Closely related to CD, ORD spectra also exhibit a Cotton effect in the region of an absorption band. wikipedia.org An ORD spectrum plots specific rotation versus wavelength.

For this compound, a plain ORD curve would be observed at wavelengths far from its electronic transitions, showing a gradual increase or decrease in rotation. Near the n → σ* transition of the amine chromophore, a Cotton effect trough and peak would be observed. The sign of this Cotton effect (positive or negative) is indicative of the absolute configuration of the chiral center. ORD was historically a primary method for assigning absolute configurations in chiral molecules.

X-ray Crystallography of Crystalline Derivatives or Salts of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Since this compound is a liquid at room temperature, it must first be converted into a crystalline solid. This is typically achieved by reacting the basic amine with a chiral or achiral acid to form a stable, crystalline salt (e.g., hydrochloride, tartrate, or phosphate).

Solid-State Structural Determination

Once a suitable single crystal of a this compound salt is obtained, it can be analyzed by X-ray diffraction. This analysis yields a detailed map of electron density from which the exact position of each atom in the crystal lattice can be determined.

The resulting structural data provides unambiguous information on:

Absolute Configuration: If a chiral acid of known configuration is used for salt formation, the absolute configuration of the amine can be definitively determined (e.g., by resolving the Flack parameter).

Conformation: The precise dihedral angles of the alkyl chains are revealed, showing the preferred spatial arrangement (conformation) of the molecule in the solid state.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles are obtained.

Intermolecular Interactions: The crystal packing reveals details about hydrogen bonding (e.g., from the ammonium (B1175870) group to the counter-ion) and van der Waals interactions that stabilize the crystal lattice.

Table 4: Hypothetical Crystallographic Data for (R)-1-Ethyl-3-methylpentylamine Hydrochloride

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.5
b (Å) 8.2
c (Å) 15.4
α, β, γ (°) 90, 90, 90
Volume (ų) 819.8
Z (molecules/unit cell) 4
C-N Bond Length (Å) 1.49

Table of Compounds

Compound Name

Intermolecular Interactions and Crystal Packing

A definitive analysis of the intermolecular interactions and crystal packing of this compound is precluded by the absence of published crystallographic data. The determination of the three-dimensional arrangement of molecules in the solid state, which is foundational to understanding crystal packing, relies on techniques such as X-ray crystallography. As no such studies for this compound have been reported in scientific literature, a detailed description of its crystal structure remains unelucidated.

The precise geometry of the hydrogen-bonding network and the specific packing motif would be influenced by steric factors arising from the branched alkyl chain. However, without experimental validation, any further description would be conjectural.

Interactive Data Table: Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
VolumeData not available
ZData not available
Density (calculated)Data not available
Hydrogen Bond GeometryData not available

Computational Chemistry and Theoretical Investigations of 1 Ethyl 3 Methylpentylamine

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical behavior. Computational analyses can map electron density distributions and orbital energies, which are key to predicting how 1-Ethyl-3-methylpentylamine will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, specifically on the lone pair of electrons. This high-energy, accessible orbital makes the amine group a potent nucleophilic center. The LUMO, conversely, would likely be distributed across the C-H and C-N antibonding orbitals.

A smaller HOMO-LUMO gap signifies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher reactivity. ajchem-a.com Computational studies on similar simple aliphatic amines, such as methylamine (B109427) and ethylamine (B1201723), have shown that increasing the alkyl chain length can subtly influence these energy levels. ichem.md For this compound, the branched alkyl structure (ethyl and 3-methylpentyl groups) would contribute electron-donating inductive effects, raising the energy of the HOMO and potentially increasing its nucleophilicity compared to simpler primary amines.

A hypothetical FMO analysis, based on DFT calculations (e.g., using the B3LYP functional and a 6-311++G(d,p) basis set), would yield data similar to that shown in Table 1. ichem.md

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This interactive table presents predicted energy values for the frontier molecular orbitals. The data is illustrative and based on typical values for structurally similar branched aliphatic amines.

Molecular Orbital Predicted Energy (eV) Description
HOMO -6.20 Localized on the nitrogen lone pair; indicates nucleophilic character.
LUMO +4.50 Distributed over σ* orbitals; indicates electrophilic acceptor sites.

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the van der Waals surface of a molecule. ustc.edu.cn It is invaluable for identifying electron-rich and electron-poor regions, which are crucial for understanding non-covalent interactions, hydrogen bonding, and sites of potential electrophilic or nucleophilic attack. ustc.edu.cnresearchgate.net

For this compound, the EPS map would show a region of high negative electrostatic potential (typically colored red) concentrated around the nitrogen atom's lone pair. This confirms the amine group as the primary site for protonation and electrophilic attack. The hydrogen atoms attached to the nitrogen would exhibit a slightly positive potential (blue or green), making them potential hydrogen bond donors. ustc.edu.cn The alkyl framework (the ethyl and methylpentyl chains) would display a largely neutral, non-polar potential (green to yellow), contributing to the molecule's hydrophobic character. The distribution of electrostatic potential is a key determinant for the stability of complexes it may form. ustc.edu.cn

Conformational Analysis and Energy Landscapes

DFT and ab initio methods are widely used to perform conformational analyses. mdpi.comnih.gov By systematically rotating the dihedral angles of the molecule's single bonds, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. nih.gov For this compound, key rotations would occur around the C-C bonds of the pentyl chain and the C-N bond.

Calculations for similar N-alkyl amides and branched alkanes show that steric hindrance plays a major role in determining conformational preference. mdpi.com For this compound, conformers that minimize steric clash between the ethyl group and the 3-methylpentyl group would be energetically favored. The most stable conformers would likely adopt a staggered, extended-chain arrangement to reduce repulsive interactions. DFT calculations can quantify the energy differences between these conformers, allowing for the prediction of their equilibrium populations at a given temperature via the Boltzmann distribution. Recent work has focused on creating extensive DFT-level descriptor libraries for alkyl amines to facilitate such predictions. rsc.orgmit.edu

Table 2: Predicted Relative Energies of Major Conformers of this compound This interactive table shows hypothetical relative energy data for the most stable conformers, calculated using DFT. The conformer labels are illustrative of different rotational states.

Conformer Relative Energy (kcal/mol) Boltzmann Population (%) at 298 K Key Feature
Conf-1 0.00 65.1 Fully extended alkyl chains, minimal steric strain.
Conf-2 0.85 20.5 Gauche interaction in the pentyl chain.
Conf-3 1.50 9.3 Rotation around the C-N bond.

While DFT calculations provide a static picture of stable conformers, Molecular Dynamics (MD) simulations reveal the molecule's dynamic behavior over time. acs.org MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory that describes their positions and velocities. uib.no

An MD simulation of this compound, either in the gas phase or in a solvent, would show how the molecule transitions between different conformational states. These simulations are crucial for understanding the flexibility of the alkyl chains and the timescale of conformational changes. analis.com.my In an aqueous solution, MD simulations can also model the explicit interactions between the amine group and surrounding water molecules, revealing the structure and dynamics of the solvation shell and the nature of hydrogen bonding networks. uib.nomdpi.com Such simulations have been used to understand intermolecular interactions in various amine solutions. uib.noresearchgate.net

Prediction of Reaction Mechanisms and Catalytic Activity

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire energy profile of a chemical transformation, including transition states and intermediates. sapub.org For this compound, its primary amine functionality suggests several key reaction pathways.

The most fundamental reaction is its behavior as a Brønsted-Lowry base, accepting a proton. Its nucleophilicity also makes it a candidate for reactions like alkylation and acylation. libretexts.orgmnstate.edu DFT calculations can model the transition state for an SN2 reaction where the amine nitrogen attacks an electrophilic carbon. The calculated activation energy for this step provides a quantitative measure of the reaction rate.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Ammonia (B1221849)
Butylamine
Ethylamine
Methylamine

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

The exploration of a chemical reaction's mechanism heavily relies on identifying the transition state (TS), which is the highest energy point along the reaction pathway connecting reactants and products. rowansci.com For reactions involving this compound, such as N-alkylation or elimination, locating the precise geometry and energy of the transition state is a critical first step. This is typically achieved through computational methods that search for a first-order saddle point on the potential energy surface (PES). scm.com

Once a transition state has been successfully located and confirmed (usually by the presence of a single imaginary frequency in the vibrational analysis), Intrinsic Reaction Coordinate (IRC) calculations are performed. q-chem.com An IRC calculation traces the minimum energy path downhill from the transition state to connect it to the corresponding reactant and product minima on the potential energy surface. rowansci.comscm.com This process confirms that the located TS is indeed the correct one for the reaction of interest and provides a detailed map of the geometric changes occurring during the transformation. missouri.edu

The IRC path is defined in mass-weighted coordinates and represents the steepest descent path from the transition state. scm.comq-chem.com The calculation proceeds in a stepwise manner, moving in both the forward and backward directions from the TS geometry. rowansci.com

Hypothetical IRC Calculation Data for N-Protonation of this compound:

This table illustrates the kind of data an IRC calculation would yield for the protonation of the nitrogen atom, a fundamental step in many of its reactions. The reaction coordinate represents the progress along the path from the transition state towards the protonated product.

Reaction Coordinate (amu1/2·bohr)Relative Energy (kcal/mol)N-H Distance (Å)C-N-C Angle (°)
-2.0-5.82.10111.5
-1.0-2.11.65110.8
0.00.01.25110.1
1.0-3.51.08109.8
2.0-8.21.02109.5

Note: This data is illustrative and represents typical trends in such a calculation.

Computational Prediction of Stereoselectivity in Amine Transformations

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). Reactions involving this amine can be stereoselective, favoring the formation of one stereoisomer over another. Computational methods are instrumental in predicting and understanding this stereoselectivity.

By locating the transition states for the pathways leading to different stereoisomeric products, their relative energies can be calculated. According to transition state theory, the difference in the activation energies for the competing pathways determines the ratio of the products. A lower energy transition state corresponds to a faster reaction rate and thus the major product.

For instance, in a reaction like the Hofmann elimination, where the amine is first converted to a quaternary ammonium (B1175870) salt and then eliminated to form an alkene, computational analysis can determine the preferred diastereomeric transition state. uomustansiriyah.edu.iqopenstax.org This preference is often governed by minimizing steric clashes in the transition state geometry.

Illustrative Transition State Energies for a Diastereoselective Reaction:

Transition StatePathwayRelative Energy (kcal/mol)Predicted Major Product
TS-ALeads to (R,S)-Product0.0Yes
TS-BLeads to (S,S)-Product+1.5No

Note: This table provides a hypothetical example of how computational energy differences between transition states can predict the outcome of a stereoselective reaction.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity in a particular reaction. For amines, these studies can quantify how changes in structure, such as the size and electronic nature of alkyl groups, affect properties like basicity or nucleophilicity.

Steric and Electronic Effects on Amine Reactivity

The reactivity of the nitrogen atom in this compound is governed by a combination of steric and electronic effects.

Electronic Effects : The ethyl and 3-methylpentyl groups are electron-donating alkyl groups. They increase the electron density on the nitrogen atom, making its lone pair more available for bonding with electrophiles or protons. This inductive effect enhances the amine's basicity and nucleophilicity compared to ammonia. ethernet.edu.et

Steric Effects : The bulky nature of the alkyl groups can hinder the approach of reactants to the nitrogen atom. This steric hindrance can decrease reactivity, especially with large electrophiles. The specific arrangement of the ethyl and the branched pentyl group creates a unique steric environment around the nitrogen. dtic.mil

QSRR models can use calculated descriptors to quantify these effects. For example, the calculated electrostatic potential on the nitrogen atom can serve as a descriptor for electronic effects, while various steric parameters (like Tolman's cone angle, adapted for amines) can describe the steric hindrance.

Calculated Properties Influencing Reactivity of Various Amines:

AmineCalculated Nitrogen Charge (Mulliken)Calculated Dipole Moment (Debye)Steric Hindrance Descriptor (Arbitrary Units)
Methylamine-0.451.311.0
Diethylamine-0.481.222.5
This compound -0.49 1.18 3.8
Triethylamine-0.510.874.2

Note: This is a representative table. The values are illustrative, showing how calculated parameters can be used to compare a series of amines.

Solvation Effects on Reaction Pathways

The solvent in which a reaction is conducted can have a profound impact on reaction rates and mechanisms. Computational models can simulate these solvation effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation.

For reactions involving this compound, the polarity of the solvent is crucial. In polar solvents, charged species, such as the protonated amine or transition states with significant charge separation, are stabilized. nih.gov This stabilization can lower the activation energy and accelerate the reaction compared to a nonpolar solvent. Hydrogen bonding between the amine's N-H group (or the lone pair) and protic solvent molecules (like water or alcohols) can also significantly influence its reactivity and the stability of reaction intermediates. acs.org

Computational studies can calculate the energy of reactants, transition states, and products in different solvent environments to predict how the reaction profile changes. For example, the energy of protonation for this compound would be significantly more favorable in a polar protic solvent compared to the gas phase due to the stabilization of the resulting ammonium cation.

Derivatization Chemistry and Functionalization of 1 Ethyl 3 Methylpentylamine

Formation of Amine Salts and Ionic Liquid Applications

The presence of a lone pair of electrons on the nitrogen atom of 1-Ethyl-3-methylpentylamine makes it a Brønsted-Lowry base, capable of accepting a proton to form an ammonium (B1175870) salt.

Acid-Base Interactions and Protonation Equilibria

Synthesis of Higher-Order Amines and Quaternary Ammonium Compounds

The nitrogen of this compound can be further alkylated to form tertiary amines and, subsequently, quaternary ammonium compounds. This is a fundamental reaction of secondary amines. libretexts.orglibretexts.orgphysicsandmathstutor.com

The reaction with an alkyl halide would proceed via a nucleophilic substitution mechanism. libretexts.org The synthesis of a quaternary ammonium salt from this compound would involve two successive alkylation steps. symetron.hu The first would yield a tertiary amine, and the second would produce the tetra-alkylated quaternary ammonium salt. physicsandmathstutor.comgoogle.com The steric hindrance around the nitrogen atom in this compound might necessitate more forcing reaction conditions compared to less hindered amines. google.comrsc.org However, no specific examples of the synthesis of higher-order amines or quaternary ammonium compounds from this compound have been reported in the surveyed literature.

Preparation of Heterocyclic Systems Incorporating the this compound Moiety

Secondary amines are common starting materials for the synthesis of nitrogen-containing heterocyclic compounds. nih.govresearchgate.net These reactions often involve condensation with difunctional electrophiles. For instance, reaction with a dihalide or a diepoxide could, in principle, lead to the formation of a cyclic amine incorporating the 1-ethyl-3-methylpentyl group on the nitrogen atom. However, a review of the literature, including methods for the synthesis of various piperidine (B6355638) and other heterocyclic derivatives, does not yield any examples where this compound is used as a precursor. acs.orgresearchgate.net

Polymer Chemistry Applications as Monomers or Modifiers

Amines are versatile in polymer chemistry, capable of acting as monomers in polycondensation reactions or as modifiers in addition polymerization.

Role in Polycondensation and Addition Polymerization

Secondary amines can participate in polycondensation reactions, for example, with dicarboxylic acids or their derivatives to form polyamides. The reactivity of the N-H bond allows for the formation of an amide linkage. However, the presence of only one reactive hydrogen on the secondary amine means it would act as a chain terminator rather than a chain extender in a typical polycondensation with a difunctional monomer. For it to be incorporated into a polymer chain, it would need to react with a monomer of higher functionality. lmaleidykla.lt

In addition polymerization, amines can act as modifiers or chain transfer agents. Some patents list broad classes of amines, which could include this compound, as stabilizers or inhibitors for monomer polymerization. rsc.org The reactivity of amines in Michael additions with acrylates is another route to polymer synthesis, where the structure of the amine, including steric hindrance, can influence the architecture of the resulting polymer. researchgate.netdur.ac.ukutwente.nlresearchgate.netacs.org Despite these general principles, there are no specific research articles or patents that detail the use of this compound as a monomer or modifier in either polycondensation or addition polymerization.

Crosslinking Agent in Material Synthesis

This compound, a primary aliphatic amine, possesses the requisite chemical functionality to act as a crosslinking agent in the synthesis of various polymeric materials. Its utility in this capacity stems from the presence of a primary amine group (-NH2), which contains two active hydrogen atoms. These active hydrogens can readily participate in nucleophilic addition or substitution reactions with a variety of functional groups present in polymer precursors, leading to the formation of a three-dimensional network structure characteristic of crosslinked thermosetting polymers.

The fundamental reaction mechanism involves the amine group acting as a nucleophile, attacking electrophilic sites on other monomer or oligomer units. This process transforms the initial low-viscosity liquid or solid precursors into a rigid, insoluble, and infusible network. The structure of this compound, with its specific alkyl chain configuration, is expected to influence the kinetics of the curing reaction and the final properties of the resulting polymer.

Reaction with Epoxy Resins:

In epoxy resin systems, this compound can function as a hardener or curing agent. The primary amine initiates a ring-opening polymerization of the epoxide groups. polymerinnovationblog.comappliedpoleramic.com Each active hydrogen on the amine can react with an epoxy ring, leading to the formation of a hydroxyl group and a secondary amine. polymerinnovationblog.comappliedpoleramic.com This newly formed secondary amine can then react with another epoxy group, creating a tertiary amine and a second hydroxyl group. appliedpoleramic.com This cascade of reactions, when using a multifunctional epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA), results in the formation of a densely crosslinked network. researchgate.net

The reaction sequence is as follows:

Primary Amine Reaction: R-NH₂ + CH₂(O)CH- → R-NH-CH₂-CH(OH)-

Secondary Amine Reaction: R-NH-CH₂-CH(OH)- + CH₂(O)CH- → R-N(CH₂-CH(OH)-)₂

Reaction with Polyurethanes:

In the synthesis of polyurethanes, this compound can act as a chain extender or crosslinker by reacting with isocyanate (-NCO) groups. The reaction between an amine and an isocyanate is typically very rapid, much faster than the reaction between an isocyanate and a hydroxyl group (polyol). scispace.comacs.org This high reactivity makes aliphatic amines effective for fast-curing polyurethane systems. scispace.com

The reaction forms a urea (B33335) linkage: R-NH₂ + O=C=N-R' → R-NH-C(=O)-NH-R'

When this compound is introduced into a formulation containing di- or polyisocyanates, its two active hydrogens allow it to link two different isocyanate-containing chains, thereby increasing the molecular weight and contributing to the crosslink density of the final polyurethane material.

Influence on Material Properties:

The incorporation of this compound as a crosslinking agent is anticipated to impart specific properties to the resulting polymer matrix. The structure of the amine influences the crosslink density, chain mobility, and ultimately the macroscopic properties of the material.

PropertyInfluence of this compound StructureRationale
Reactivity HighAs a primary aliphatic amine, it is expected to be highly nucleophilic and react readily with electrophilic groups like epoxides and isocyanates. researchgate.netscispace.com
Glass Transition Temp. (Tg) ModerateThe flexible aliphatic chain can lower Tg compared to rigid aromatic amines. However, the branching (ethyl and methyl groups) may restrict chain mobility, leading to a higher Tg than linear aliphatic amines of similar molecular weight. polymerinnovationblog.comacs.org
Mechanical Strength ModerateThe resulting crosslinked network provides good mechanical integrity. The flexibility of the aliphatic chain might result in lower modulus but potentially higher toughness compared to polymers cured with rigid aromatic amines. cnrs.fr
Chemical Resistance GoodThe formation of a stable, crosslinked network generally enhances resistance to solvents and chemical attack. threebond.co.jp
Flexibility IncreasedCompared to aromatic or cycloaliphatic amines, the linear and branched aliphatic structure introduces more conformational freedom into the polymer backbone, potentially increasing flexibility. polymerinnovationblog.com

Research Findings:

While direct research focusing exclusively on this compound as a crosslinking agent is not extensively documented in publicly available literature, the principles governing the behavior of aliphatic amines in polymer chemistry are well-established. Studies on various aliphatic amines demonstrate a clear relationship between the amine's structure and the final properties of the cured polymer. nih.govnih.gov For instance, the crosslink density, which is directly affected by the functionality and steric accessibility of the amine, is a primary determinant of the thermal and mechanical properties of the thermoset. researchgate.netnih.gov The use of branched aliphatic amines can be a strategy to balance properties such as reactivity, viscosity, and the thermo-mechanical performance of the final crosslinked material.

Emerging Applications and Research Opportunities for 1 Ethyl 3 Methylpentylamine

Application as a Chiral Building Block in Complex Molecule Synthesis

Chiral amines are indispensable tools in modern organic chemistry, serving as foundational components for the synthesis of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. sigmaaldrich.comresearchgate.net They can be incorporated into a target molecule or used as transient chiral auxiliaries to direct the stereochemical outcome of a reaction.

The structure of 1-ethyl-3-methylpentylamine, possessing a stereocenter at the third carbon of the pentyl chain, makes it a valuable candidate as a chiral building block. Enantiopure forms, (R)- or (S)-1-ethyl-3-methylpentylamine, could be employed to introduce chirality into larger, more complex molecules. For instance, it could be used in the synthesis of bioactive compounds where a specific stereoisomer is required for efficacy. mdpi.com The synthesis of chiral aliphatic amines, while challenging, is a field of active research, with methods like asymmetric hydrogenation and biocatalysis showing promise. mdpi.comthieme-connect.com

Table 1: Prospective Application as a Chiral Auxiliary

This table illustrates a hypothetical synthetic sequence where this compound could be used as a chiral auxiliary. This represents a research opportunity rather than a documented application.

StepDescriptionReaction TypeRole of this compoundPotential Outcome
1 Reaction of (R)-1-ethyl-3-methylpentylamine with a prochiral carboxylic acid derivative (e.g., an acid chloride).AcylationNucleophile, Chiral AuxiliaryFormation of a diastereomeric amide.
2 Diastereoselective reaction at a position alpha to the carbonyl group (e.g., alkylation).Enolate AlkylationStereocontrol ElementThe bulk and chirality of the amine direct the approach of the electrophile, leading to one major diastereomer.
3 Cleavage of the auxiliary.HydrolysisLeaving GroupRelease of the enantiomerically enriched carboxylic acid and recovery of the chiral amine.

Development of Novel Ligands for Asymmetric Organometallic Catalysis

Asymmetric catalysis, which utilizes chiral catalysts to produce an excess of one enantiomer of a product, is a cornerstone of efficient chemical synthesis. Chiral ligands, which coordinate to a metal center, are the primary source of chirality in these catalytic systems. oup.com Amines are versatile precursors for a wide range of chiral ligands, including phosphoramidites, P,N-ligands, and salen-type ligands, which have been successfully used in reactions like hydrogenation, hydroamination, and allylic substitution. mdpi.comrsc.org

Given its inherent chirality, this compound is an attractive scaffold for new chiral ligands. It can be chemically modified to incorporate other coordinating atoms, such as phosphorus or additional nitrogen atoms, to create bidentate or tridentate ligands. The specific steric and electronic properties conferred by the 1-ethyl-3-methylpentyl group could lead to catalysts with novel reactivity and selectivity. Research in this area would involve the synthesis of such ligands and the subsequent evaluation of their corresponding metal complexes in various asymmetric transformations. springernature.com

Table 2: Potential Chiral Ligands Derived from this compound

This table outlines hypothetical chiral ligand types that could be synthesized from this compound for research in asymmetric catalysis.

Ligand TypeHypothetical Synthesis RoutePotential Metal PartnerTarget Asymmetric Reaction
P,N-Ligand Reaction with 2-(diphenylphosphino)benzaldehyde (B1302527) followed by reduction.Rhodium (Rh), Iridium (Ir)Asymmetric Hydrogenation
Diamine Ligand Functionalization with a pyridine (B92270) or quinoline (B57606) group.Palladium (Pd), Copper (Cu)Asymmetric Alkylation, C-H Functionalization
Aminodiol Ligand Ring-opening of a chiral epoxide with this compound.Zinc (Zn), Titanium (Ti)Asymmetric Aldehyde Alkylation

Utilization in Advanced Materials Science and Engineering

The self-assembly properties and structural features of alkylamines make them useful components in the bottom-up fabrication of advanced materials.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces, such as hydrogen bonding and van der Waals interactions. mdpi.com Alkylamines are known to participate in such assemblies. For example, they can form ordered structures with dicarboxylic acids or interact with host molecules like cyclodextrins to form host-guest complexes. rsc.orgpku.edu.cn The structure of this compound, with its hydrogen-bond-donating N-H group and hydrophobic alkyl chains, gives it an amphiphilic character. This suggests it could self-assemble in certain solvents or at interfaces, or act as a template for the formation of nanostructures like micelles or organogels. rsc.orgtandfonline.com

Porous materials like zeolites and metal-organic frameworks (MOFs) have highly ordered, crystalline structures with pores of molecular dimensions, making them invaluable as catalysts and adsorbents. catalysis.blog The synthesis of these materials often relies on the use of an organic molecule, known as a structure-directing agent (SDA) or template, around which the inorganic framework crystallizes. catalysis.blogcsic.es The size, shape, and charge of the SDA are critical factors that determine the pore architecture of the final material. jchemrev.comjchemrev.com

Amines are frequently used as SDAs, particularly in the synthesis of aluminophosphate-based molecular sieves (AlPOs). researchgate.netresearchgate.net The potential of this compound as an SDA is significant. Its specific size and branched structure are distinct from more commonly used linear or cyclic amines, which could potentially direct the formation of novel and unique porous topologies that are not accessible with conventional templates. A patent for making microporous products using the related compound bis(1-ethyl-3-methyl pentyl) amine highlights the utility of such complex amines in materials synthesis.

Analytical Method Development for Trace Detection and Quantification in Diverse Matrices

The ability to detect and quantify minute amounts of chemical compounds in complex samples (matrices) like air, water, or biological fluids is essential for environmental monitoring, industrial process control, and toxicology. Aliphatic amines can be challenging to analyze at trace levels due to their polarity and sometimes high volatility.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose. researchgate.net A common strategy for analyzing trace amines involves a multi-step process:

Sampling and Extraction: The amine is collected from the matrix, for instance, by pulling air through an acidic solution or by liquid-liquid extraction from a water sample.

Derivatization: The amine is reacted with a specific reagent to form a derivative. This step is often crucial as it makes the amine less polar, more volatile, and more easily detectable by GC-MS. Common derivatizing agents for amines include isobutyl chloroformate (IBCF) and pentafluorobenzoyl chloride (PFBOC). nih.govresearchgate.net

Analysis: The derivatized sample is injected into the GC-MS, where it is separated from other components and then detected and quantified by the mass spectrometer. copernicus.org

Developing a robust analytical method for this compound would follow these principles. Research would be needed to optimize the derivatization reaction and the GC-MS parameters to achieve the low detection limits required for trace analysis. nih.govgassnova.no

Table 3: Framework for a Prospective Analytical Method for this compound

This table outlines the key parameters that would need to be developed and optimized for the trace detection of this compound.

ParameterTechnique/ReagentPurpose / Consideration
Target Matrix Air, Water, Industrial SolventMethod of sampling and extraction will vary based on the matrix.
Derivatization Agent Pentafluorobenzoyl chloride (PFBOC)Creates a stable, volatile derivative with good chromatographic properties.
Analytical Instrument Gas Chromatography-Mass Spectrometry (GC-MS)Provides excellent separation and sensitive, selective detection.
GC Column DB-5ms or similar non-polar columnTo separate the analyte derivative from other sample components.
MS Ionization Mode Electron Impact (EI)Generates a reproducible fragmentation pattern for identification.
Quantification Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity for quantifying low concentrations.

Conclusion and Future Research Perspectives for 1 Ethyl 3 Methylpentylamine

Synthesis of Current Knowledge and Identified Research Gaps

Current knowledge about 1-Ethyl-3-methylpentylamine is largely confined to database entries that provide computed or basic identification data. Its molecular formula is C8H19N, and it has a molecular weight of approximately 129.24 g/mol . nih.govnih.gov It is recognized as a fine chemical intermediate, suggesting its potential utility in the synthesis of more complex molecules for various industries, including pharmaceuticals and agrochemicals. lookchem.com

Table 1: Computed Properties of this compound

Property Value Reference
Molecular Weight 129.24 g/mol nih.gov
Molecular Formula C8H19N nih.gov
XLogP3-AA 2.5 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 4 nih.gov
Exact Mass 129.151749610 Da nih.gov

The most significant research gap is the near-complete absence of published experimental studies. There is a lack of literature detailing:

Validated Synthetic Routes: No established, optimized, and high-yield laboratory or industrial-scale synthesis methods are documented specifically for this compound.

Experimental Characterization: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and physical property measurements (melting point, boiling point, density) are not readily available.

Reaction Chemistry: Its behavior in fundamental organic reactions has not been explored.

Specific Applications: While broadly categorized as an intermediate, its use in the synthesis of any particular product is not documented.

Prospective Directions in Synthetic Methodology Development

The development of efficient and stereoselective synthetic routes to this compound is a primary area for future research. Given its structure, several classical and modern synthetic methodologies could be explored:

Reductive Amination: A promising route would involve the reductive amination of 5-methyl-3-heptanone. This reaction, using ammonia (B1221849) and a suitable reducing agent like sodium cyanoborohydride or catalytic hydrogenation, is a cornerstone of amine synthesis and could provide direct access to the target compound. googleapis.com

Gabriel Synthesis: For a clean, high-purity synthesis of this primary amine, the Gabriel synthesis offers a viable pathway. This would involve the reaction of potassium phthalimide (B116566) with a suitable haloalkane, such as 3-bromo-5-methylheptane, followed by hydrolysis or hydrazinolysis.

Hofmann Rearrangement: Starting from the corresponding carboxylic acid, 5-methyl-3-heptanoic acid, a multi-step sequence involving conversion to an amide followed by a Hofmann rearrangement could yield this compound.

A key challenge in its synthesis is the presence of two chiral centers (at carbons 3 and 5), which means the compound can exist as four possible stereoisomers. Future synthetic work should focus on developing diastereoselective and enantioselective methods to access each stereoisomer in high purity, as their biological and chemical properties may differ significantly.

Unexplored Areas in Reaction Chemistry and Catalysis

The reaction chemistry of this compound is a completely open field. As a primary amine, it is expected to undergo a variety of fundamental transformations, but the influence of its specific branched structure on reactivity is unknown.

N-Functionalization: Studies on its N-alkylation and N-acylation would be foundational, leading to a library of secondary and tertiary amines and amides with potentially novel properties. libretexts.org

Catalytic Activity: The nitrogen atom’s lone pair makes it a potential ligand for transition metal catalysis. The synthesis of metal complexes incorporating this compound (or its derivatives) could lead to new catalysts. Furthermore, if resolved into its pure enantiomers, it could serve as a chiral ligand or a chiral auxiliary in asymmetric synthesis.

Organocatalysis: Amines are widely used as organocatalysts. Investigating the potential of this compound to catalyze reactions such as Michael additions or aldol (B89426) condensations would be a valuable pursuit.

Challenges and Opportunities in Theoretical and Computational Studies

While basic properties have been computed, more advanced theoretical studies are needed. A significant opportunity lies in using computational chemistry to predict and understand the behavior of this molecule before extensive lab work is undertaken.

Conformational Analysis: The molecule possesses significant conformational flexibility due to its rotatable bonds. nih.gov A thorough computational study of its conformational landscape would be crucial for understanding its interactions and reactivity.

Reaction Modeling: Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the proposed synthetic routes, predict transition state energies, and rationalize potential reaction outcomes. researchgate.net This can guide the development of efficient experimental procedures.

Stereoisomer Differentiation: A key challenge and opportunity is to computationally model the four different stereoisomers to predict differences in their properties, such as binding affinity to a chiral receptor or a catalytic active site. acs.org The lack of experimental data for validation currently hampers such efforts, but predictive models can spur experimental verification. biochempress.com

Outlook on Novel Applications and Interdisciplinary Research in Chemical Science

The unique branched structure of this compound suggests it could be a valuable building block in several areas of chemical science.

Medicinal Chemistry and Agrochemicals: Many bioactive molecules are aliphatic amines. This compound could serve as a scaffold or intermediate for creating new chemical entities to be screened for therapeutic or pesticidal activity.

Materials Science: Amines are often used as curing agents for epoxy resins, as monomers in polymer synthesis, or as structure-directing agents. chemicalbook.in The specific steric bulk of this compound could impart unique thermal or mechanical properties to polymers and other materials.

Supramolecular Chemistry: Its structure could be exploited in the design of host-guest systems or self-assembling monolayers. Its potential to form hydrogen bonds and its specific shape could lead to interesting supramolecular architectures.

Interdisciplinary Research: Research could branch into areas like chemical engineering, where it could be investigated as a solvent for extraction processes, similar to other C6 amines studied for desalination. acs.org

Table 2: Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
This compound 67953-05-3 C8H19N
5-methylheptan-3-amine 67953-05-3 C8H19N
Ammonia 7664-41-7 NH3
Sodium cyanoborohydride 25895-60-7 CH3BNNa
Potassium phthalimide 1074-82-4 C8H4KNO2
3-bromo-5-methylheptane Not Available C8H17Br
5-methyl-3-heptanone 5455-24-3 C8H16O

Q & A

Q. What are the optimal synthetic routes for 1-Ethyl-3-methylpentylamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves reductive amination of ketones or alkylation of primary amines. For optimization:
  • Route Selection : Compare routes such as Leuckart-Wallach (for reductive amination) or Grignard reagent-based alkylation. Evaluate scalability and byproduct formation.
  • Condition Optimization : Use factorial design experiments to test variables (temperature, catalyst loading, solvent polarity). Monitor purity via gas chromatography (GC) or HPLC .
  • Yield Enhancement : Employ inert atmospheres (e.g., nitrogen) to prevent oxidation and optimize stoichiometric ratios of reactants.
  • Reference Data : Cross-validate synthetic outcomes with spectroscopic databases (e.g., NIST Chemistry WebBook for IR/NMR benchmarks) .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • Chromatography : GC-MS or HPLC with UV detection to assess purity and detect impurities.
  • Spectroscopy :
  • NMR : ¹H and ¹³C NMR to confirm backbone structure and substituent positions.
  • FT-IR : Identify amine functional groups (N-H stretching at ~3300 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation.
  • Reference Standards : Compare results with published spectral libraries (e.g., PubChem, ECHA) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer : SAR studies require systematic variation of structural motifs:
  • Analog Synthesis : Modify the ethyl/methyl substituents or backbone chain length.
  • Biological Assays : Test analogs in receptor-binding assays (e.g., GPCRs) or enzyme inhibition studies.
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, steric bulk) to activity.
  • Control Experiments : Include positive/negative controls (e.g., known agonists/antagonists) and validate assays with triplicate measurements .

Q. How can discrepancies in reported pharmacological data for this compound be systematically analyzed?

  • Methodological Answer : Address contradictions through meta-analysis:
  • Source Evaluation : Scrutinize experimental protocols (e.g., cell lines, assay conditions) across studies. Differences in solvent (DMSO vs. aqueous) or concentration ranges may explain variability.
  • Statistical Reconciliation : Apply Bland-Altman plots or Cohen’s κ to quantify inter-study agreement.
  • Reproducibility Testing : Replicate key experiments under standardized conditions (e.g., OECD guidelines).
  • Ethical Reporting : Disclose all raw data and statistical parameters (p-values, confidence intervals) to enhance transparency .

Q. What methodologies are recommended for assessing the stability of this compound under various storage conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines:
  • Accelerated Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/visible).
  • Analytical Monitoring : Track degradation products via LC-MS at intervals (0, 1, 3, 6 months).
  • Kinetic Modeling : Use Arrhenius equations to predict shelf life at standard storage (25°C).
  • Container Compatibility : Test leaching from glass vs. polymer containers using ICP-MS for elemental analysis .

Data Presentation and Analysis

Table 1 : Example Stability Study Design for this compound

ConditionTemperature (°C)Humidity (% RH)Sampling IntervalKey Metrics
Accelerated40750, 1, 3, 6 monthsPurity (%), Degradation Products
Long-term25600, 6, 12 monthsPurity (%), Color Change

Table 2 : Common Analytical Techniques for Structural Validation

TechniqueParameters AnalyzedReference Standards
GC-MSRetention time, mass fragmentsNIST Library
¹H NMRChemical shifts, coupling patternsPubChem

Critical Considerations

  • Ethical Compliance : Ensure all biological studies obtain institutional review board (IRB) approval and adhere to animal welfare protocols .
  • Data Integrity : Use tools like Open Science Framework (OSF) for reproducible data management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.